D-Tetrahydropalmatin

Übersicht

Beschreibung

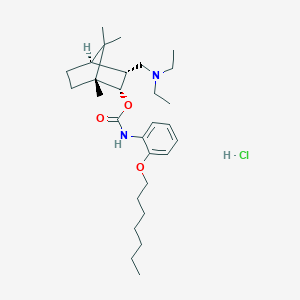

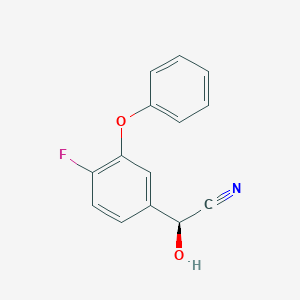

D-Tetrahydropalmatin: ist ein Isochinolin-Alkaloid, das in verschiedenen Pflanzenarten vorkommt, hauptsächlich in der Gattung Corydalis und Stephania. Diese Verbindung wurde in der traditionellen chinesischen Medizin aufgrund ihrer schmerzlindernden und beruhigenden Eigenschaften verwendet . Es hat aufgrund seines Potenzials für therapeutische Anwendungen Aufmerksamkeit erregt, einschließlich seiner Verwendung als Alternative zu anxiolytischen und sedativen Medikamenten.

Wissenschaftliche Forschungsanwendungen

D-Tetrahydropalmatine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.

Medicine: Investigated for its potential in treating conditions like anxiety, insomnia, and addiction.

Industry: Utilized in the formulation of dietary supplements and herbal remedies.

Wirkmechanismus

Target of Action

D-Tetrahydropalmatine (THP) is a tetrahydroprotoberberine isoquinoline alkaloid . Its primary targets are the Dopamine D1 and D2 receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.

Mode of Action

THP acts as an antagonist at the Dopamine D1 and D2 receptors . This means it binds to these receptors but does not activate them, instead, it blocks or dampens the receptor’s response to dopamine. This interaction with its targets leads to a decrease in dopamine-mediated neurological activities.

Biochemical Pathways

It is suggested that it may act through several pathways, including theMMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . The use of self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of thp, thereby improving its bioavailability .

Result of Action

The molecular and cellular effects of THP’s action are diverse due to its interaction with dopamine receptors. Its pharmacological activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . These effects are likely the result of its ability to modulate dopamine-mediated activities in the brain and other parts of the body.

Biochemische Analyse

Biochemical Properties

D-THP plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including dopamine D1 and D2 receptors . D-THP demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

D-THP has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Molecular Mechanism

D-THP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

The effects of D-THP change over time in laboratory settings. It has been found that D-THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo

Dosage Effects in Animal Models

The effects of D-THP vary with different dosages in animal models

Metabolic Pathways

D-THP is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The metabolic pathways of D-THP in humans were studied, and the biotransformation of D-THP mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

D-THP is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: D-Tetrahydropalmatin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reduktion von Tetrahydropalmatin mit Natriumborhydrid in Methanol. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Extraktion der Verbindung aus pflanzlichen Quellen wie Corydalis yanhusuo und Stephania rotunda. Das Extraktionsverfahren umfasst Schritte wie Mazeration, Filtration und Lösungsmittelextraktion. Der Rohextrakt wird dann mit chromatographischen Verfahren gereinigt, um die reine Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können zu Dihydroderivaten führen.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Dihydroderivate.

Substitution: Halogenierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Referenzverbindung in der analytischen Chemie für die Entwicklung chromatographischer Verfahren verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere Dopaminrezeptoren, untersucht.

Medizin: Wird auf sein Potenzial zur Behandlung von Erkrankungen wie Angstzuständen, Schlaflosigkeit und Sucht untersucht.

Industrie: Wird in der Formulierung von Nahrungsergänzungsmitteln und pflanzlichen Heilmitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Dopaminrezeptoren aus. Es wirkt als Antagonist an Dopamin-D1- und D2-Rezeptoren, was zur Modulation der Dopaminspiegel im Gehirn beiträgt. Dieser Mechanismus wird für seine sedativen und anxiolytischen Wirkungen verantwortlich gehalten. Darüber hinaus wurde gezeigt, dass es mit anderen Rezeptortypen interagiert, darunter Alpha-1-adrenerge Rezeptoren und GABA-A-Rezeptoren, was sein pharmakologisches Profil weiter verbessert .

Analyse Chemischer Reaktionen

Types of Reactions: D-Tetrahydropalmatine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated isoquinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Levo-Tetrahydropalmatin: Ein stärkeres Enantiomer mit ähnlichen pharmakologischen Eigenschaften.

Berberin: Ein weiteres Isochinolin-Alkaloid mit antimikrobiellen und entzündungshemmenden Eigenschaften.

Palmatin: Bekannt für seine antimikrobiellen und entzündungshemmenden Wirkungen.

Einzigartigkeit: D-Tetrahydropalmatin ist einzigartig aufgrund seiner spezifischen Interaktion mit Dopaminrezeptoren, die es von anderen Isochinolin-Alkaloiden unterscheidet. Seine Fähigkeit, den Dopaminspiegel zu modulieren, macht es besonders wertvoll für die Behandlung neurologischer und psychiatrischer Erkrankungen .

Eigenschaften

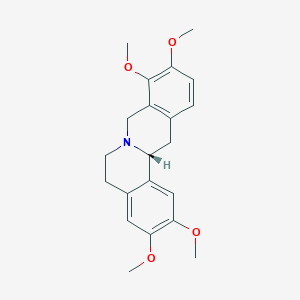

IUPAC Name |

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359548 | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-14-7 | |

| Record name | Tetrahydropalmatine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-Tetrahydropalmatine differ from its enantiomer, L-Tetrahydropalmatine, in terms of its interaction with dopamine receptors?

A: Research indicates that D-Tetrahydropalmatine and L-Tetrahydropalmatine exhibit distinct interactions with dopamine receptors. [] While L-Tetrahydropalmatine acts as a dopamine receptor antagonist, particularly at D1 receptors, D-Tetrahydropalmatine does not display affinity for D2 receptors. [] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Q2: What is the impact of D-Tetrahydropalmatine on dopamine levels in the brain?

A: Studies show that D-Tetrahydropalmatine can deplete dopamine levels in the brain. [] Specifically, administration of D-Tetrahydropalmatine was found to decrease striatal dopamine levels while concomitantly increasing homovanillic acid (HVA) levels. [] This effect suggests that D-Tetrahydropalmatine may interfere with dopamine storage or release mechanisms.

Q3: How does the structure of Tetrahydroprotoberberines, the class of compounds to which D-Tetrahydropalmatine belongs, influence their interaction with dopamine receptors?

A: The presence and position of hydroxyl groups on the Tetrahydroprotoberberine skeleton play a crucial role in determining their affinity for dopamine receptors. [] Research suggests that L-stepholidine, a Tetrahydroprotoberberine with two hydroxyl groups at the C2 and C10 positions, exhibits higher affinity for D1 receptors compared to other Tetrahydroprotoberberines. [] This finding emphasizes the importance of structural modifications in modulating the pharmacological activity of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)